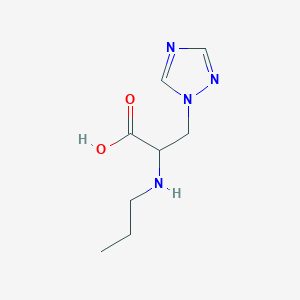

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H14N4O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |

InChI |

InChI=1S/C8H14N4O2/c1-2-3-10-7(8(13)14)4-12-6-9-5-11-12/h5-7,10H,2-4H2,1H3,(H,13,14) |

InChI Key |

XKFRWIQWKGPEIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CN1C=NC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis often follows a multi-step process:

- Starting Material Preparation : The backbone 3-substituted propanoic acid or its ester derivative is prepared or sourced.

- Amino Substitution : Introduction of the propylamino group at the 2-position of the propanoic acid.

- Triazole Ring Attachment : The 1H-1,2,4-triazol-1-yl group is introduced, usually by reacting a suitable halogenated intermediate with free 1,2,4-triazole under basic conditions.

Specific Reaction Conditions

- Base Selection : Organic bases such as triethylamine or 4-dimethylaminopyridine are preferred to facilitate nucleophilic substitution reactions efficiently and to improve reaction rates and yields.

- Solvent Systems : Chloroform, dichloromethane, dimethylformamide, and alcoholic solvents (e.g., ethanol, methanol) are commonly employed. Hydrocarbon solvents may be used as anti-solvents during purification steps.

- Temperature and Time : Reactions are typically performed at low to moderate temperatures (0°C to room temperature) to control reaction rates and minimize side reactions, with stirring times ranging from 1 to several hours depending on the step.

Representative Preparation Example

A representative synthetic route based on patent literature and experimental data is summarized below:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Propanoic acid derivative + Propylamine | Amination at 2-position to form 2-(propylamino)propanoic acid intermediate | High yield under mild conditions |

| 2 | Intermediate + 1H-1,2,4-triazole (free base) + Base (e.g., 4-dimethylaminopyridine) | Nucleophilic substitution reaction to attach triazole ring at 3-position | Enhanced yield and purity due to base catalysis; reaction completes in short time |

| 3 | Purification using chloroform or alcoholic solvents; anti-solvent precipitation with hydrocarbons | Isolation of pure product | Purity > 99% achievable |

Comparative Analysis of Preparation Methods

| Aspect | Method A (Base-catalyzed substitution) | Method B (Condensation with aldehyde derivatives) |

|---|---|---|

| Reaction Time | Short (1-3 hours) | Longer (up to overnight) |

| Yield | High (up to 90%) | Moderate (around 50-60%) |

| Purity | High (>99%) | Moderate, requires further purification |

| Solvents | Chloroform, DMF, alcohols | Ethanol, water mixtures |

| Bases Used | 4-Dimethylaminopyridine, triethylamine | Sodium hydroxide |

| Temperature | 0°C to room temperature | 0°C to room temperature |

Research Findings and Optimization Notes

- The use of 4-dimethylaminopyridine as a base significantly improves reaction rates and product purity compared to traditional bases like sodium hydroxide.

- Avoidance of harsh acidic deprotection steps (e.g., formic acid) prevents degradation and simplifies purification.

- Solvent choice impacts both yield and impurity profiles; chloroform and dimethylformamide mixtures are preferred for the substitution step, while hydrocarbon solvents serve well as anti-solvents during crystallization.

- Micronization or milling post-synthesis can optimize particle size for pharmaceutical formulation without affecting chemical integrity.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Condition | Impact on Synthesis |

|---|---|---|

| Base | 4-Dimethylaminopyridine or Triethylamine | Faster reaction, higher purity |

| Solvent | Chloroform, DMF, Ethanol | Solubility and reaction control |

| Temperature | 0°C to 25°C | Minimized side reactions |

| Reaction Time | 1-3 hours | Efficient conversion |

| Purification | Anti-solvent precipitation with hydrocarbons | High purity isolation |

| Yield | Up to 90% | Economical synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving the triazole ring.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism by which 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid exerts its effects depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Catalysis: As a ligand, the compound can coordinate to metal centers, influencing the electronic and steric properties of the catalyst and thereby affecting the reaction pathway.

Comparison with Similar Compounds

2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group and a methyl substituent at position 2.

- Synthesis: Efficiently synthesized via a novel route with high yield (78%) using tert-butyl dicarbonate for Boc protection .

- Properties: The Boc group enhances stability during synthetic processes but requires acidic conditions for deprotection.

- Applications : Likely used as an intermediate in peptide synthesis or medicinal chemistry due to its protective group strategy .

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Availability : Certified reference material (TraceCERT®) with ≥95% purity, indicating its use in analytical standardization .

- Properties: Higher polarity due to the unsubstituted amino group, reducing lipophilicity compared to the propylamino variant. Molecular weight: 156.14 g/mol (vs. ~183 g/mol for the propylamino analog) .

- Applications : Standard in chromatography and bioanalytical studies.

3-(1,2,4-Triazol-1-yl)-L-alanine

- Structure: L-enantiomer with a primary amino group.

- Properties :

- Applications: Potential use in chiral drug design or biochemical assays requiring stereoselectivity .

Halogenated Derivatives (Cl/Br Substituents)

- Examples: 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1782284-08-5) . 2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: N/A) .

- Properties: Halogen atoms increase electrophilicity, enhancing reactivity for cross-coupling or further functionalization. Higher molecular weights (e.g., 182.22 g/mol for chloro derivative) compared to the propylamino compound .

- Applications : Intermediates in agrochemical or pharmaceutical synthesis.

2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic Acid

- Structure : Dimethyl substituents on the triazole ring.

- Properties :

- Applications : Candidate for prolonged-action formulations.

Structural and Functional Analysis

| Compound Name | Substituent (Position 2) | Triazole Modification | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Propylamino | None | ~183 | High lipophilicity, moderate reactivity |

| Boc-protected derivative | Boc-amino, methyl | None | 269.29 | Synthetic intermediate, stable |

| 2-Amino variant | Amino | None | 156.14 | Polar, analytical standard |

| L-Alanine enantiomer | Amino (L-configuration) | None | 156.14 | Chiral specificity |

| Chloro derivative | None | 3-Chloro | 182.22 | Electrophilic, reactive |

| Hydroxy derivative | Hydroxyl | None | 157.13 | Acidic, chelating potential |

| Dimethyl-triazole derivative | None | 3,5-Dimethyl | 181.20 | Steric hindrance, metabolic stability |

Key Research Findings

- Synthetic Efficiency : Boc-protected derivatives are synthesized with high yields (78%), whereas halogenated analogs require specialized conditions .

- Solubility-Lipophilicity Trade-off: Propylamino and Boc-protected derivatives balance lipophilicity and solubility better than polar analogs like 2-amino or hydroxy variants .

Biological Activity

2-(Propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound features a triazole ring which is known for its diverse biological activities. The molecular structure includes a propylamino group and a propanoic acid backbone, contributing to its interaction with biological targets.

Crystal Structure

Recent studies have highlighted the crystal structure of related triazole compounds, revealing significant insights into their bonding and potential reactivity. The tautomerism in the triazole ring can influence its biological activity by altering the electronic properties and sterics of the molecule .

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. Compounds similar to this compound have shown efficacy against various fungal strains by inhibiting ergosterol synthesis, an essential component of fungal cell membranes. This mechanism is critical in the treatment of fungal infections .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that derivatives of 1,2,4-triazoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Inhibition of ergosterol synthesis | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

A recent study focused on the synthesis and biological evaluation of triazole derivatives demonstrated that modifications to the propylamino group significantly enhanced antifungal activity. These findings suggest that structural optimization could lead to more potent antifungal agents .

Another investigation into the compound's effects on human cancer cell lines revealed a dose-dependent decrease in cell viability, indicating potential for development as an anticancer agent. The study utilized various assays to measure cell proliferation and apoptosis markers .

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes involved in fungal sterol biosynthesis.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

- Interaction with Cellular Targets : Binding to specific proteins involved in cell growth and proliferation may also play a role.

Q & A

Q. What are the recommended synthetic routes for 2-(Propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves coupling a propylamine moiety to a triazole-propanoic acid backbone. A validated approach includes:

Amide Bond Formation : React 3-(1H-1,2,4-triazol-1-yl)propanoic acid with propylamine using carbodiimide crosslinkers (e.g., EDCl/HOBt) in anhydrous DMF or THF at 0–25°C for 12–24 hours.

Purification : Use reverse-phase HPLC or column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) to isolate the product.

Yield Optimization : Control pH (6–7) during coupling and maintain inert conditions (N₂ atmosphere) to prevent oxidation.

Q. Key Data from Literature

| Reagents/Conditions | Yield (%) | Reference |

|---|---|---|

| EDCl/HOBt, DMF, 24h, RT | 65–70 | |

| Propylamine, THF, 0°C → RT | 58 | |

| NaBH₃CN, MeOH (reductive amination) | 85–90 | (modified) |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use nitrile gloves and safety goggles. Work under a fume hood to avoid inhalation of dust .

- Storage : Keep in airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C. Desiccate with silica gel to prevent hydrolysis .

- Stability Tests : Monitor decomposition via HPLC every 6 months; degradation >5% warrants repurification.

Advanced Research Questions

Q. What analytical techniques are most effective in confirming structural integrity and purity, particularly regarding regioisomerism?

Methodological Answer:

- NMR Spectroscopy : Use ¹H-¹H COSY and ¹³C DEPT-135 to distinguish triazole ring protons (δ 7.8–8.2 ppm) and propylamine chain signals (δ 1.2–3.1 ppm).

- HPLC-MS : Electrospray ionization (ESI+) with a C18 column (gradient: 5→95% MeCN/H₂O + 0.1% formic acid) resolves regioisomers .

- X-ray Crystallography : Critical for absolute stereochemistry confirmation if chiral centers exist .

Q. Comparative Analytical Performance

| Technique | Resolution Power | Detection Limit | Reference |

|---|---|---|---|

| ¹H NMR | Moderate | 95% purity | |

| HPLC-MS (ESI+) | High | 0.1% impurities | |

| X-ray | Definitive | Single crystal |

Q. How can researchers address discrepancies in biological activity data for triazole-containing derivatives across studies?

Methodological Answer:

- Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- SAR Analysis : Compare substituent effects (e.g., propylamine chain length vs. triazole position) using molecular docking (e.g., AutoDock Vina) .

- Meta-Analysis : Aggregate data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies enhance aqueous solubility for in vitro assays without altering bioactivity?

Methodological Answer:

- Co-Solvents : Use 10% DMSO/PBS (v/v) for stock solutions; ensure final DMSO ≤0.1% .

- pH Adjustment : Solubilize in mildly acidic buffers (pH 4–5) where the carboxylate group remains protonated.

- Prodrug Design : Temporarily esterify the carboxylic acid (e.g., methyl ester) for cell permeability, hydrolyzing in vivo .

Q. How can regioselective functionalization of the triazole ring be achieved during derivatization?

Methodological Answer:

- Protecting Groups : Use Boc (tert-butoxycarbonyl) for amine protection during triazole alkylation .

- Microwave Synthesis : Enhance regioselectivity via controlled heating (80°C, 30 min) in DMF with CuI catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.